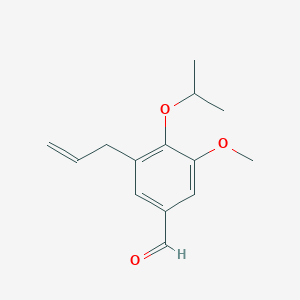

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde

Description

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.3 g/mol . It is characterized by the presence of an allyl group, an isopropoxy group, and a methoxy group attached to a benzaldehyde core. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Properties

IUPAC Name |

3-methoxy-4-propan-2-yloxy-5-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-5-6-12-7-11(9-15)8-13(16-4)14(12)17-10(2)3/h5,7-10H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBLYZZOQPYPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1OC)C=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424640 | |

| Record name | 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883543-95-1 | |

| Record name | 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The synthesis of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde generally involves:

- Starting from a substituted benzaldehyde or phenol derivative.

- Introduction of the allyl group at position 3.

- Installation of the isopropoxy group at position 4.

- Methoxylation at position 5.

- Careful control of reaction conditions to preserve the aldehyde functionality.

Preparation from 4-(Allyloxy)-3-methoxybenzaldehyde via Microwave Irradiation

One documented method involves conversion of 4-(allyloxy)-3-methoxybenzaldehyde to 3-allyl-4-hydroxy-5-methoxybenzaldehyde, which is closely related structurally and can be adapted for isopropoxy substitution:

- Starting Material: 4-allyloxy-3-methoxybenzaldehyde.

- Reaction Conditions: Dissolved in N-methylpyrrolidone (NMP), subjected to microwave irradiation at 200 °C for 3 hours.

- Workup: Dilution with water, extraction with dichloromethane, washing with saturated NaCl, drying over anhydrous sodium sulfate.

- Purification: Column chromatography using petroleum ether-ethyl acetate as eluent.

- Yield: 92% of white solid product.

- Notes: This method utilizes microwave-assisted heating to promote the reaction efficiently and achieve high yield in a relatively short time frame.

Alkylation and Isopropoxylation via Base-Promoted Reactions

A detailed study involving allyl-3-isopropoxy-4-methoxybenzaldehyde (a positional isomer) demonstrates the use of alkylation and isopropoxylation steps:

- Key Intermediate: (2-Allyl-3-isopropoxy-4-methoxyphenyl)methanol.

- Alkylation: Reaction of the intermediate with allyl bromide in dry tetrahydrofuran (THF) using sodium hydride (NaH) as a base.

- Conditions: Reflux under nitrogen atmosphere for 20 hours.

- Workup: Addition of water, extraction with diethyl ether, drying over magnesium sulfate.

- Outcome: Formation of allyl-substituted isopropoxy-methoxybenzaldehyde derivatives.

- Relevance: This method highlights the feasibility of introducing allyl groups and isopropoxy substituents via nucleophilic substitution and base-mediated alkylation.

Industrial and Patent Methods for Related Benzaldehyde Derivatives

Although specific patents focus on related compounds such as 3-methoxy-4,5-methylenedioxybenzaldehyde, the principles are applicable:

- Starting Material: 4,5-dihydroxy-3-methoxybenzaldehyde (hydroxyvanillin).

- Key Step: Selective halogenation (e.g., bromination) ortho to hydroxyl groups.

- Subsequent Functionalization: Introduction of methylenedioxy or alkoxy groups.

- Advantages: Industrially viable, uses accessible starting materials like vanillin.

- Note: The aldehyde function is often introduced or preserved carefully to avoid degradation.

- Implication: Similar strategies can be adapted for isopropoxylation and allylation in the target compound.

Comparative Data Table of Preparation Methods

Analysis and Research Findings

- Microwave-assisted synthesis offers a significant advantage in reaction time and yield, making it suitable for laboratory-scale preparations.

- Base-promoted alkylation is a classic approach for installing allyl groups and alkoxy substituents, but requires longer reaction times and careful handling of strong bases.

- Industrial methods emphasize scalability and cost-effectiveness, often starting from commercially available vanillin derivatives and employing selective halogenation and alkoxylation.

- The choice of solvent (NMP, THF) and reaction atmosphere (nitrogen) is critical to avoid side reactions and ensure high purity.

- Purification by column chromatography remains essential to isolate the target compound from by-products.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy and isopropoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 3-Allyl-4-isopropoxy-5-methoxybenzoic acid.

Reduction: 3-Allyl-4-isopropoxy-5-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde is utilized in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

Medicine: Research into its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes and receptors involved in various biological processes.

Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and microbial growth.

Comparison with Similar Compounds

Similar Compounds

3-Allyl-4-methoxybenzaldehyde: Lacks the isopropoxy group, making it less hydrophobic.

4-Isopropoxy-3-methoxybenzaldehyde: Lacks the allyl group, affecting its reactivity.

3-Allyl-4-isopropoxybenzaldehyde: Lacks the methoxy group, altering its electronic properties.

Uniqueness

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyl, isopropoxy, and methoxy groups allows for diverse chemical transformations and interactions with biological targets .

Biological Activity

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde (CAS 883543-95-1) is a compound of significant interest due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 234.3 g/mol

- Functional Groups : The presence of an allyl group, isopropoxy group, and methoxy group contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 4-hydroxy-3-methoxybenzaldehyde.

- Alkylation : Alkylation with isopropyl bromide in the presence of potassium carbonate.

- Allylation : Introduction of the allyl group using allyl bromide and sodium hydride as a base.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory responses and microbial growth modulation. The compound may influence signaling pathways related to oxidative stress and inflammation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation markers in cell cultures. It appears to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This inhibition could lead to therapeutic applications in treating inflammatory diseases .

Case Studies and Experimental Data

A selection of studies highlights the biological activities observed with this compound:

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-Allyl-4-methoxybenzaldehyde | Lacks isopropoxy group | Lower hydrophobicity; less potent against bacteria |

| 4-Isopropoxy-3-methoxybenzaldehyde | Lacks allyl group | Reduced reactivity; minimal anti-inflammatory effects |

| 3-Allyl-4-isopropoxybenzaldehyde | Contains allyl, isopropoxy, methoxy groups | Enhanced antimicrobial and anti-inflammatory activities |

Q & A

Q. What are the recommended synthetic routes for 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Mitsunobu reactions. For example, allylation of 4-isopropoxy-5-methoxy-benzaldehyde precursors using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) is common. Yield optimization requires strict control of temperature and stoichiometry to minimize side reactions like over-alkylation or oxidation of the allyl group . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials and byproducts.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify substituent positions (e.g., allyl protons at δ 5.0–6.0 ppm, aldehyde proton at δ ~9.8 ppm) and FT-IR to confirm the aldehyde group (C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₄H₁₈O₃, exact mass 234.1256). For crystalline derivatives, X-ray crystallography (using SHELX programs ) resolves stereoelectronic effects of the isopropoxy and methoxy groups.

Q. What analytical techniques are suitable for assessing purity and stability?

- Methodological Answer : HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95% recommended for research-grade material). Stability studies under varying pH, temperature, and light exposure require UV-Vis spectroscopy to monitor degradation (e.g., aldehyde oxidation to carboxylic acid). For long-term storage, inert atmospheres (N₂) and low temperatures (–20°C) are advised to prevent polymerization of the allyl group .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropoxy group influence reactivity in cross-coupling reactions?

- Methodological Answer : The bulky isopropoxy group at position 4 creates steric hindrance, reducing reactivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational modeling (DFT) predicts electron-donating effects of the methoxy group at position 5, which can stabilize transition states in electrophilic substitutions. Experimental validation involves comparing reaction rates with analogs (e.g., 4-methoxy vs. 4-isopropoxy derivatives) under identical conditions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies between NMR and mass spectrometry data often arise from impurities or tautomerism. Use 2D NMR techniques (COSY, HSQC) to assign overlapping signals, particularly for allyl and aromatic protons. For ambiguous cases, isotopic labeling (e.g., deuterated solvents) or derivatization (e.g., oxime formation for aldehyde confirmation) clarifies structural assignments. Cross-referencing with crystallographic data (if available) is definitive .

Q. How can computational tools predict synthetic pathways for derivatives of this compound?

- Methodological Answer : Retrosynthesis software (e.g., AiZynthFinder) and databases (Reaxys, SciFinder) propose routes based on known reactions of benzaldehyde derivatives. For example, AI-driven platforms prioritize feasible pathways using the compound’s allyl and alkoxy groups as reactive handles. Validation involves small-scale trials of predicted routes, with iterative optimization of catalysts (e.g., Grubbs catalyst for olefin metathesis) and solvents .

Q. What role does this compound play in medicinal chemistry research, particularly as a scaffold?

- Methodological Answer : The benzaldehyde core serves as a precursor for Schiff base formation (e.g., condensation with amines to generate imines for metal coordination complexes). In drug discovery, the allyl group enables click chemistry modifications (e.g., thiol-ene reactions) to attach pharmacophores. Biological screening requires functionalization at the aldehyde group while preserving the alkoxy substituents’ bioavailability-enhancing properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.